![molecular formula C12H7F2NO3 B6382619 4-(3,4-Difluorophenyl)-2-nitrophenol, 95% CAS No. 1261909-09-4](/img/structure/B6382619.png)
4-(3,4-Difluorophenyl)-2-nitrophenol, 95%
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Overview
Description
4-(3,4-Difluorophenyl)-2-nitrophenol, 95% (4-DNP) is a nitrophenol compound used in organic synthesis and scientific research. It is a white solid with a melting point of 86 °C, and is soluble in organic solvents such as dichloromethane and chloroform. 4-DNP is used in a variety of applications including organic synthesis, medicinal chemistry, and analytical chemistry. It is also used in the synthesis of other nitrophenol compounds.
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenyl)-2-nitrophenol, 95% is not fully understood, but it is believed to involve the formation of a nitro-aryl intermediate. This intermediate then reacts with the starting material to form the desired product. The reaction is believed to proceed by a nucleophilic substitution mechanism.
Biochemical and Physiological Effects
4-(3,4-Difluorophenyl)-2-nitrophenol, 95% has been studied for its effects on biochemical and physiological processes. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been shown to have a weak inhibitory effect on the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
Advantages and Limitations for Lab Experiments
4-(3,4-Difluorophenyl)-2-nitrophenol, 95% is a versatile reagent for organic synthesis and can be used in a variety of laboratory experiments. It is relatively inexpensive and can be stored for long periods of time. However, it can be toxic if inhaled or ingested, and should be handled with care.
Future Directions
Future research on 4-(3,4-Difluorophenyl)-2-nitrophenol, 95% may include further study of its biochemical and physiological effects, as well as its potential applications in medicinal chemistry and drug design. It may also be used in the development of new polymers and materials. Additionally, further research may focus on the development of new methods for the synthesis of nitrophenol compounds.
Synthesis Methods
4-(3,4-Difluorophenyl)-2-nitrophenol, 95% is synthesized by the reaction of 3,4-difluorobenzaldehyde with nitrobenzene in the presence of a strong base such as potassium carbonate. The reaction is carried out at temperatures between 70-80 °C for several hours. The product is then purified by recrystallization from an appropriate solvent.
Scientific Research Applications
4-(3,4-Difluorophenyl)-2-nitrophenol, 95% is used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and analytical chemistry. It is used in the synthesis of other nitrophenol compounds and as a reagent for the synthesis of heterocyclic compounds. It is also used as a catalyst in the synthesis of polymers, as well as in the synthesis of pharmaceuticals and agrochemicals.
properties
IUPAC Name |
4-(3,4-difluorophenyl)-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO3/c13-9-3-1-7(5-10(9)14)8-2-4-12(16)11(6-8)15(17)18/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWVHPMLIOFKDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686253 |
Source
|
Record name | 3',4'-Difluoro-3-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Difluorophenyl)-2-nitrophenol | |
CAS RN |
1261909-09-4 |
Source
|
Record name | 3',4'-Difluoro-3-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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